Foretinib: A Technical Guide to its Dual-Inhibitory Mechanism of Action on c-MET and VEGFR-2
Foretinib: A Technical Guide to its Dual-Inhibitory Mechanism of Action on c-MET and VEGFR-2
Abstract
Foretinib, chemically known as N-[3-(3-Morpholino-1-propynyl)phenyl]acetamide, is a potent, orally bioavailable multi-kinase inhibitor.[1][2] Initially developed under the codenames XL880 and GSK1363089, Foretinib has been a subject of significant preclinical and clinical investigation due to its unique mechanism of action.[3][4] This guide provides an in-depth technical overview of Foretinib's core mechanism, focusing on its dual inhibition of the c-MET (Mesenchymal-Epithelial Transition factor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2) tyrosine kinases. We will explore the downstream signaling consequences of this dual blockade, detail the experimental methodologies used to characterize its activity, and provide insights into its therapeutic potential for researchers and drug development professionals.
Introduction: The Rationale for Dual c-MET and VEGFR-2 Inhibition
Cancer progression is a multifaceted process often driven by redundant and interconnected signaling pathways that control cell proliferation, survival, angiogenesis, and metastasis.[5][6] The c-MET receptor and its ligand, Hepatocyte Growth Factor (HGF), play a crucial role in tumorigenesis, promoting cell motility, invasion, and the formation of metastatic lesions.[1][5] Concurrently, the VEGF/VEGFR-2 signaling axis is a primary driver of angiogenesis, the formation of new blood vessels essential for supplying nutrients to growing tumors.[1][7]
Evidence suggests a synergistic relationship between these two pathways, where c-MET activation can enhance VEGF-induced angiogenesis and upregulation of HGF/c-MET signaling can serve as a mechanism of resistance to anti-angiogenic therapies that target only the VEGF pathway.[5] This crosstalk provides a strong rationale for the development of a single therapeutic agent that can simultaneously inhibit both c-MET and VEGFR-2. Foretinib was designed to meet this need, offering a dual-pronged attack on key drivers of tumor growth and dissemination.[5][8]
Core Mechanism of Action: ATP-Competitive Kinase Inhibition
Foretinib exerts its therapeutic effect by functioning as an ATP-competitive inhibitor of multiple receptor tyrosine kinases (RTKs).[8][9] Its primary targets are c-MET and VEGFR-2 (also known as KDR), for which it demonstrates high affinity with IC50 values in the nanomolar range.[9][10]
The mechanism involves Foretinib binding to the adenosine triphosphate (ATP) pocket within the kinase domain of these receptors.[5][8][11] This binding event physically obstructs ATP from accessing its binding site, thereby preventing the autophosphorylation of the receptor upon ligand binding (HGF for c-MET, VEGF for VEGFR-2).[6][7] Without this critical phosphorylation step, the kinase remains inactive, and the downstream signaling cascades are not initiated.[6][12] X-ray crystallography studies have shown that Foretinib binds deeply within the Met kinase active site, forming multiple hydrogen bonds, which contributes to its potent inhibition and a very slow off-rate.[7][8]
Beyond its primary targets, Foretinib also exhibits inhibitory activity against a panel of other RTKs, including RON, AXL, TIE-2, KIT, and FLT3, classifying it as a multi-kinase inhibitor.[5][13][14]
Quantitative Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Reference |
| c-MET | 0.4 | [9][10] |
| VEGFR-2 (KDR) | 0.9 | [9][10] |
| RON | 3.0 | [8] |
| FLT-4 (VEGFR-3) | 2.8 | [8] |
| FLT-1 (VEGFR-1) | 6.8 | [8] |
| AXL | Not specified | [5][13] |
| TIE-2 | Not specified | [5][13] |
| KIT | Not specified | [13][14] |
| FLT3 | Not specified | [13][14] |
| PDGFRβ | Not specified | [5][6] |
Downstream Signaling Consequences and Cellular Effects
The dual inhibition of c-MET and VEGFR-2 by Foretinib triggers a cascade of downstream effects, culminating in significant anti-tumor activity.
Inhibition of Proliferation and Cell Cycle Arrest
By blocking c-MET and its downstream effectors, such as the PI3K/Akt and MAPK/ERK pathways, Foretinib effectively halts proliferative signals.[6][12] This leads to a G2/M phase cell cycle arrest.[6] Studies have shown that Foretinib treatment leads to the downregulation of key mitotic regulators like Cyclin B1 and Cdc25C, which are essential for entry into mitosis.[6]
Induction of Apoptosis and Anoikis
Foretinib induces programmed cell death through multiple mechanisms. It triggers caspase-dependent apoptosis, with evidence pointing to the activation of initiator caspase-2 as a key event preceding mitochondrial membrane permeabilization and subsequent activation of caspases-9 and -3.[13][15][16] In some cancer models, this apoptosis is p53-dependent.[12] Furthermore, by inhibiting c-MET signaling, which provides survival signals, Foretinib induces anoikis—apoptosis that occurs when cells detach from the extracellular matrix, thereby impairing their metastatic potential.[6]
Mitotic Catastrophe
A distinct mechanism observed with Foretinib treatment, particularly in chronic myelogenous leukemia (CML) cells, is the induction of mitotic catastrophe.[13][16] This occurs when cells with damaged DNA attempt to undergo mitosis, leading to cell death. This effect is linked to Foretinib's ability to inhibit the JNK pathway, leading to the proteasomal degradation of Polo-like kinase 1 (Plk1), a critical regulator of mitosis.[13] This induction of mitotic catastrophe is independent of its apoptosis-inducing effects.[16]
Anti-Angiogenic and Anti-Lymphangiogenic Effects
Through potent inhibition of VEGFR-2, Foretinib blocks VEGF-stimulated signaling in endothelial cells, preventing their proliferation, migration, and tube formation—the cellular hallmarks of angiogenesis.[7][11] This effectively cuts off the tumor's blood supply.[2] Additionally, Foretinib inhibits VEGFR-3 and TIE-2, key receptors in lymphangiogenesis, the formation of lymphatic vessels, which is a common route for tumor metastasis.[11] This dual action on both blood and lymphatic vessels provides a comprehensive blockade of tumor vascularization and spread.[11]
Signaling Pathway Diagram
Caption: Mechanism of action of Foretinib.
Experimental Protocols for Characterization
Validating the mechanism of action and potency of a kinase inhibitor like Foretinib requires a suite of biochemical and cell-based assays.
Biochemical Kinase Inhibition Assay
This assay directly measures the ability of Foretinib to inhibit the enzymatic activity of purified kinase domains.
Objective: To determine the IC50 value of Foretinib against purified c-MET and VEGFR-2 kinases.
Methodology (Luminescence-Based, e.g., ADP-Glo™): [17][18][19]
-
Reagent Preparation:
-
Prepare 1x Kinase Reaction Buffer.
-
Dilute purified recombinant c-MET or VEGFR-2 enzyme to the desired concentration (e.g., 0.8 ng/µl) in 1x Kinase Reaction Buffer.[19]
-
Prepare a stock solution of a suitable kinase substrate (e.g., Poly(Glu, Tyr) 4:1) and ATP.[18]
-
Create a serial dilution of Foretinib in an appropriate solvent (e.g., DMSO) at 10-fold the final desired concentrations.[18]
-
-
Assay Plate Setup (384-well format):
-
Add 1 µl of serially diluted Foretinib or vehicle control (DMSO) to appropriate wells.[17]
-
Prepare a master mix containing the kinase substrate and ATP.
-
Add 2 µl of the purified kinase enzyme to each well (except "blank" controls).[17]
-
Initiate the reaction by adding 2 µl of the substrate/ATP mix.[17]
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 45-60 minutes).[17][18]
-
Signal Detection:
-
Stop the kinase reaction and deplete remaining ATP by adding 5 µl of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[17]
-
Add 10 µl of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature.[17]
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the "blank" reading from all other values.
-
Calculate the percentage of kinase inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of Foretinib concentration and fit the data using a nonlinear regression model to determine the IC50 value.[9]
-
Workflow for Biochemical Kinase Assay
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